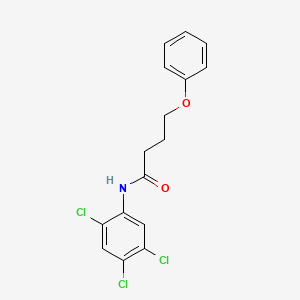
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide, commonly known as PPBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a novel herbicide.
Mécanisme D'action
PPBT works by inhibiting the biosynthesis of lipids in the targeted plants, leading to their eventual death. It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in lipid biosynthesis, leading to reduced levels of fatty acids in the plant cells.
Biochemical and Physiological Effects:
Studies have shown that PPBT has no significant effects on non-target organisms, including mammals and birds. However, it has been found to have some toxic effects on aquatic organisms, highlighting the need for further research on its environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
PPBT has several advantages over current herbicides, including its effectiveness against glyphosate-resistant weeds and its selective action on grasses and broadleaf weeds. However, it also has some limitations, including its potential toxicity to aquatic organisms and the need for further research on its long-term environmental impact.
Orientations Futures
There are several future directions for research on PPBT, including its potential use in combination with other herbicides to increase its effectiveness, the development of new formulations to improve its delivery and efficacy, and the investigation of its potential use in other applications, such as in the pharmaceutical industry.
In conclusion, PPBT is a promising synthetic compound that has gained significant attention in the scientific community due to its potential as a novel herbicide. Its selective action on grasses and broadleaf weeds, as well as its effectiveness against glyphosate-resistant weeds, make it a promising alternative to current herbicides. However, further research is needed to fully understand its potential environmental impact and to explore its potential use in other applications.
Méthodes De Synthèse
PPBT can be synthesized through a multi-step process that involves the reaction of 2,4,5-trichlorophenol with 4-phenoxybutyric acid in the presence of a coupling agent. The resulting product is then subjected to further reactions to obtain the final compound, PPBT.
Applications De Recherche Scientifique
PPBT has been extensively studied for its potential use as a herbicide due to its selective action on grasses and broadleaf weeds. It has been found to be effective against various weed species, including glyphosate-resistant weeds, making it a promising alternative to current herbicides.
Propriétés
IUPAC Name |
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c17-12-9-14(19)15(10-13(12)18)20-16(21)7-4-8-22-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTULKRIVSQROKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
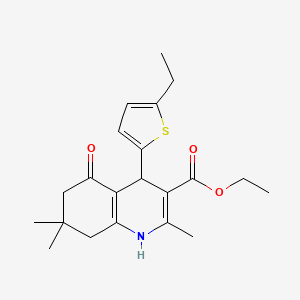
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
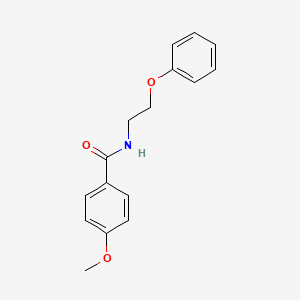
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
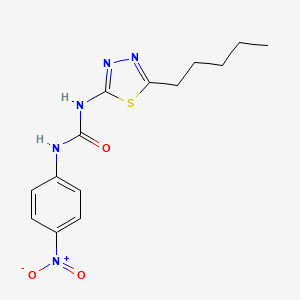
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
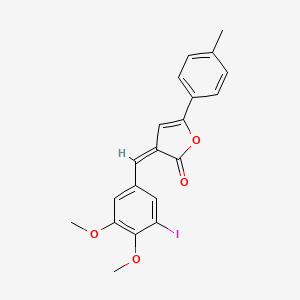
![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)